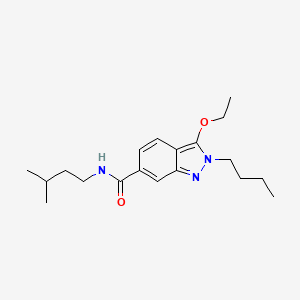
2-Butyl-3-ethoxy-N-(3-methylbutyl)-2H-indazole-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyl-3-ethoxy-N-isopentyl-2H-indazole-6-carboxamide is a synthetic compound belonging to the indazole family. Indazoles are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This particular compound is characterized by its unique structural features, including a butyl group, an ethoxy group, and an isopentyl group attached to the indazole core.
Vorbereitungsmethoden
The synthesis of 2-Butyl-3-ethoxy-N-isopentyl-2H-indazole-6-carboxamide involves several steps, typically starting with the formation of the indazole core. Common synthetic routes include:
Transition Metal-Catalyzed Reactions: These reactions often involve the use of copper or silver catalysts to facilitate the formation of the indazole ring.
Reductive Cyclization Reactions: This method involves the reduction of azides or nitro compounds to form the indazole ring.
Consecutive Formation of C–N and N–N Bonds: This approach uses 2-azidobenzaldehydes and amines to form the indazole ring without the need for catalysts or solvents.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using large-scale reactors and continuous flow processes.
Analyse Chemischer Reaktionen
2-Butyl-3-ethoxy-N-isopentyl-2H-indazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and the reaction conditions.
Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper complexes . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Butyl-3-ethoxy-N-isopentyl-2H-indazole-6-carboxamide has several scientific research applications, including:
Medicinal Chemistry: Indazole derivatives are known for their potential as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents.
Biological Studies: The compound can be used in studies investigating its effects on various biological pathways and targets.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules or as a component in specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Butyl-3-ethoxy-N-isopentyl-2H-indazole-6-carboxamide involves its interaction with specific molecular targets and pathways. While the exact targets may vary, indazole derivatives often act by inhibiting enzymes or receptors involved in disease processes. For example, some indazole compounds are known to inhibit phosphoinositide 3-kinase δ, which plays a role in respiratory diseases .
Vergleich Mit ähnlichen Verbindungen
2-Butyl-3-ethoxy-N-isopentyl-2H-indazole-6-carboxamide can be compared with other indazole derivatives, such as:
1H-Indazole: Known for its use in various medicinal applications, including as an anticancer agent.
2H-Indazole: Similar to 1H-indazole but with different substitution patterns and biological activities.
Indazole-3-carboxamide: Another indazole derivative with potential therapeutic applications.
The uniqueness of 2-Butyl-3-ethoxy-N-isopentyl-2H-indazole-6-carboxamide lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties .
Eigenschaften
CAS-Nummer |
919107-24-7 |
|---|---|
Molekularformel |
C19H29N3O2 |
Molekulargewicht |
331.5 g/mol |
IUPAC-Name |
2-butyl-3-ethoxy-N-(3-methylbutyl)indazole-6-carboxamide |
InChI |
InChI=1S/C19H29N3O2/c1-5-7-12-22-19(24-6-2)16-9-8-15(13-17(16)21-22)18(23)20-11-10-14(3)4/h8-9,13-14H,5-7,10-12H2,1-4H3,(H,20,23) |
InChI-Schlüssel |
WQRSKRTWHGTYDR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C(=C2C=CC(=CC2=N1)C(=O)NCCC(C)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


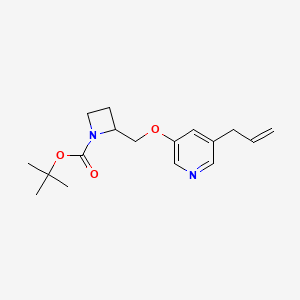
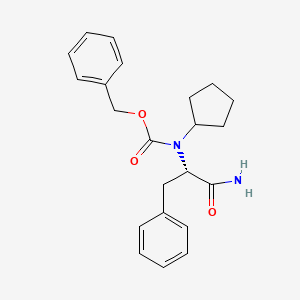
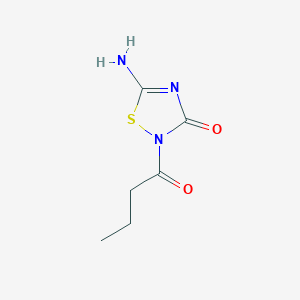
![2-Cyclopropyl-N-(3-hydroxypropyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B15244319.png)
![2-((3',5'-Difluoro-[2,4'-bipyridin]-5-yl)amino)-5-methylbenzoic acid](/img/structure/B15244324.png)
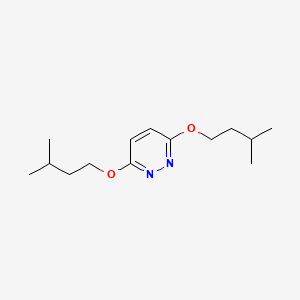

![Diethyl [(4-bromobenzene-1-sulfonyl)methyl]phosphonate](/img/structure/B15244341.png)
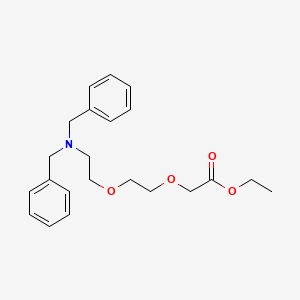
![Tert-butyl 4-amino-3,4,7,8-tetrahydro-2H-thiopyrano[3,2-C]pyridine-6(5H)-carboxylate](/img/structure/B15244355.png)
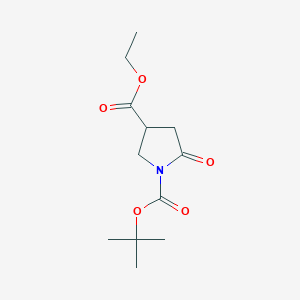
![5-Methyl-6-(4-phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15244367.png)
![7-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B15244377.png)
![3-(tert-Butyl)-6-fluoro-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15244381.png)
